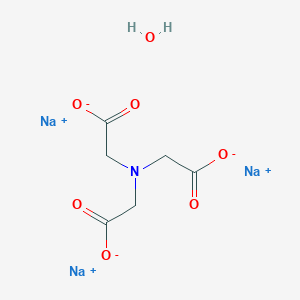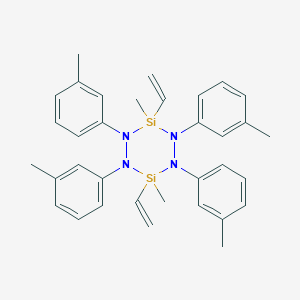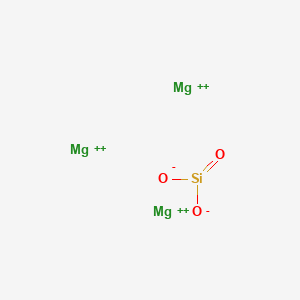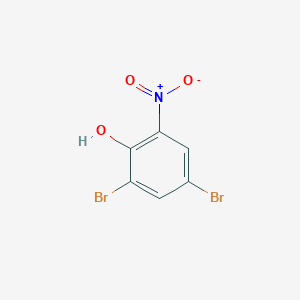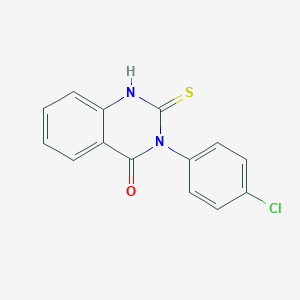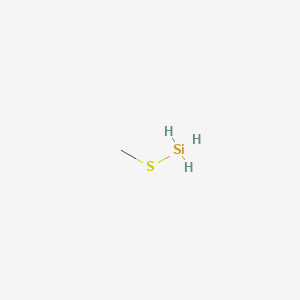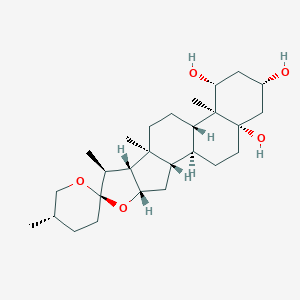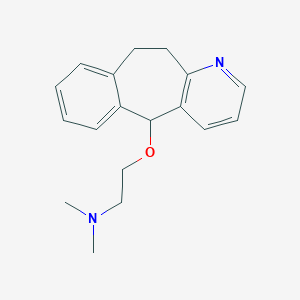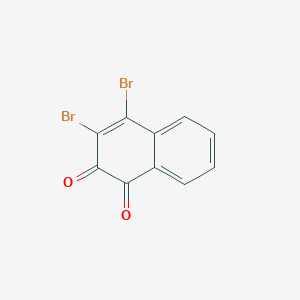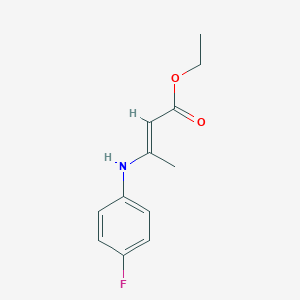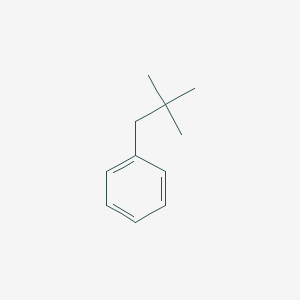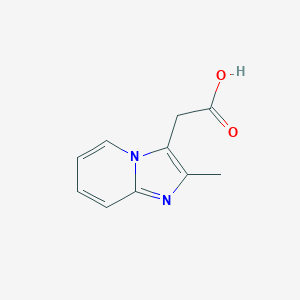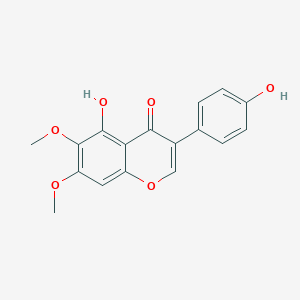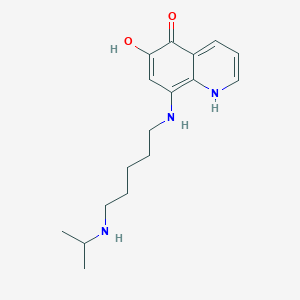
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. In
科学的研究の応用
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has been studied for its potential applications in a variety of scientific research settings. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by various neurotoxins. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the brain.
生化学的および生理学的効果
Studies have shown that 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has a number of biochemical and physiological effects. These include reducing oxidative stress, protecting against neuronal damage, and modulating the activity of various signaling pathways in the brain.
実験室実験の利点と制限
One of the main advantages of using 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research settings.
Conclusion
In conclusion, 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been studied for its potential applications in a variety of scientific research settings. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research settings. While there are still some limitations to using this compound, there are also many promising areas of research that could lead to new breakthroughs in the field of neuroscience and beyond.
合成法
The synthesis of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- involves several steps. The first step is the reaction of 5,6-Quinolinediol with 1-iodopentane in the presence of potassium carbonate. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-iodopentyl)amino)-. The second step involves the reaction of this intermediate with isopropylamine in the presence of sodium hydride. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. The final product is obtained after purification using column chromatography.
特性
CAS番号 |
17605-76-4 |
|---|---|
製品名 |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
分子式 |
C17H25N3O2 |
分子量 |
303.4 g/mol |
IUPAC名 |
8-[5-(propan-2-ylamino)pentylamino]quinoline-5,6-diol |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)18-8-4-3-5-9-19-14-11-15(21)17(22)13-7-6-10-20-16(13)14/h6-7,10-12,18-19,21-22H,3-5,8-9H2,1-2H3 |
InChIキー |
ZMBQKIZGEHZWRQ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)O)O |
正規SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
同義語 |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



